molecular formula C5H11ClFN B1398749 (S)-3-Fluoropiperidine hydrochloride CAS No. 871664-50-5

(S)-3-Fluoropiperidine hydrochloride

Cat. No. B1398749
CAS RN: 871664-50-5
M. Wt: 139.6 g/mol
InChI Key: RDJUBLSLAULIAT-JEDNCBNOSA-N
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Description

“(S)-3-Fluoropiperidine hydrochloride” likely refers to a specific enantiomer of a fluorinated piperidine compound that has been hydrochloridized. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Fluoropiperidine hydrochloride” would depend on the specific conditions and reactants present. Generally, piperidines can undergo a variety of reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • (S)-3-Fluoropiperidine hydrochloride serves as a key building block in medicinal chemistry. Its applications include the synthesis of various compounds, such as 3-Aminomethyl-3-fluoropiperidines, which are of high interest as building blocks for medicinal chemistry due to their potential for producing pharmacologically active compounds (Van Hende et al., 2009).
  • The compound is used in the synthesis of substituted 3-Fluoropiperidines, which are derived from optically active prolinols. This process often leads to the creation of 2-fluoromethylpyrrolidines as byproducts, demonstrating the compound's versatility in chemical transformations (Déchamps et al., 2007).

Chemical Properties and Reactions

  • The enantioselective syntheses of 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines highlight the compound's ability to influence the physicochemical properties of piperidines. The fluorine atoms in these structures modulate the pKa and lipophilicity of the compounds, demonstrating the impact of (S)-3-Fluoropiperidine hydrochloride on the chemical properties of synthesized molecules (Orliac et al., 2014).
  • A study on the radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines for positron emission tomography (PET) applications reveals the utility of 3-fluoropiperidine as a building block in the development of radiotracers. This application is particularly relevant in the context of medicinal chemistry and the development of diagnostic tools (Koudih et al., 2012).

Applications in Drug Development

  • The compound has been identified as a competent element in the synthesis of a novel class of tetrahydropyrido-pyrazole thioether amines, which display potency against human Cathepsin S. This showcases its relevance in the development of new therapeutic agents (Wiener et al., 2010).

Mechanism of Action

The mechanism of action of “(S)-3-Fluoropiperidine hydrochloride” would depend on its specific biological target. Many piperidine derivatives are used in pharmaceuticals and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards of “(S)-3-Fluoropiperidine hydrochloride” would depend on its specific chemical structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “(S)-3-Fluoropiperidine hydrochloride” could include further studies on its synthesis, properties, and potential applications. Piperidine derivatives are an active area of research due to their importance in pharmaceuticals .

properties

IUPAC Name

(3S)-3-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUBLSLAULIAT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725593
Record name (3S)-3-Fluoropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Fluoropiperidine hydrochloride

CAS RN

871664-50-5
Record name (3S)-3-Fluoropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-fluoropiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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